Dehydrochromolaenin: A Technical Guide for Researchers
Dehydrochromolaenin: A Technical Guide for Researchers
CAS Number: 20013-76-7
This technical guide provides an in-depth overview of Dehydrochromolaenin, a sesquiterpenoid natural product. The information is tailored for researchers, scientists, and drug development professionals, focusing on its physicochemical properties, spectroscopic data, biological activities, and relevant experimental protocols.
Physicochemical Properties
Dehydrochromolaenin, with the IUPAC name 1,5,8-trimethylnaphtho[2,1-b]furan, is a small molecule with the following key properties:
| Property | Value | Source |
| CAS Number | 20013-76-7 | [1][2] |
| Molecular Formula | C₁₅H₁₄O | [2] |
| Molecular Weight | 210.27 g/mol | [2] |
| Melting Point | 98-100 °C | [1] |
| Appearance | Powder | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |
| Predicted Water Solubility | 0.0086 g/L | [3] |
| Predicted logP | 4.66 - 5.03 | [3] |
| Topological Polar Surface Area | 13.1 Ų | [2] |
Spectroscopic Data
The structural elucidation of Dehydrochromolaenin is supported by various spectroscopic techniques. The following are representative data:
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| Data not explicitly found in search results. Representative shifts for similar aromatic and methyl protons would be expected. | Data not explicitly found in search results. Representative shifts for furan, naphthalene, and methyl carbons would be expected. |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Interpretation |
| Data not explicitly found in search results. Expected peaks would include those for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O-C stretching (furan ring). |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 210.1045 | [M]⁺ (Monoisotopic Mass) |
| Further fragmentation data not explicitly found in search results. Fragmentation would likely involve loss of methyl groups and cleavage of the furan ring. |
Biological Activities and Signaling Pathways
Dehydrochromolaenin has been reported to exhibit several biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.
Antioxidant Activity
Dehydrochromolaenin is believed to exert its antioxidant effects through the activation of the Keap1-Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.
Caption: Keap1-Nrf2 antioxidant pathway activation.
Anti-inflammatory Activity
The anti-inflammatory properties of Dehydrochromolaenin are likely mediated through the inhibition of the NF-κB signaling pathway, a central pathway in the inflammatory response.
Caption: NF-κB anti-inflammatory pathway inhibition.
Antimicrobial Activity
Dehydrochromolaenin has demonstrated antimicrobial activity, which is thought to be due to its ability to disrupt the bacterial cell membrane and wall, leading to leakage of intracellular components and ultimately cell death.
Caption: Antimicrobial mechanism of action workflow.
Experimental Protocols
The following are adapted protocols for the isolation and biological evaluation of Dehydrochromolaenin.
Isolation of Dehydrochromolaenin from Curcuma zedoaria (Adapted Protocol)
Dehydrochromolaenin can be isolated from the rhizomes of Curcuma zedoaria.
Workflow:
Caption: General workflow for isolation.
Methodology:
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Extraction: Dried and powdered rhizomes of Curcuma zedoaria are macerated with methanol at room temperature for 72 hours. The process is repeated three times to ensure complete extraction.
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Concentration: The methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
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Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, typically n-hexane, and ethyl acetate.
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Chromatographic Separation: The ethyl acetate fraction, which is expected to contain Dehydrochromolaenin, is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate.
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Purification: Fractions containing Dehydrochromolaenin, as identified by thin-layer chromatography (TLC), are pooled and further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay is used to determine the free radical scavenging activity of Dehydrochromolaenin.
Methodology:
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Preparation of Solutions: A stock solution of Dehydrochromolaenin is prepared in a suitable solvent (e.g., methanol). A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is also prepared.
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Assay Procedure: Different concentrations of the Dehydrochromolaenin solution are added to the DPPH solution. The reaction mixture is incubated in the dark at room temperature for 30 minutes.
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Measurement: The absorbance of the solutions is measured at 517 nm using a UV-Vis spectrophotometer. A control containing only the solvent and DPPH is also measured.
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Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Protein Denaturation Assay (Anti-inflammatory Activity)
This assay evaluates the ability of Dehydrochromolaenin to inhibit protein denaturation, a hallmark of inflammation.
Methodology:
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Reaction Mixture: The reaction mixture consists of a solution of bovine serum albumin (BSA) in phosphate-buffered saline (PBS, pH 6.3).
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Assay Procedure: Different concentrations of Dehydrochromolaenin are added to the BSA solution. The mixtures are incubated at 37°C for 20 minutes and then heated at 57°C for 3 minutes.
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Measurement: After cooling, the turbidity of the solutions is measured at 660 nm. A control containing only the solvent and BSA is also measured.
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Calculation: The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
This technical guide provides a foundational understanding of Dehydrochromolaenin for researchers. Further investigation is warranted to fully elucidate its therapeutic potential and mechanisms of action.
